Thermodynamic Stabilization of RNA Duplexes: Isoguanosine–Isocytidine vs. Guanosine–Cytidine Base Pairs
UV optical melting experiments on RNA duplexes reveal that replacing guanosine–cytidine (G–C) base pairs with isoguanosine–isocytidine (iG–iC) pairs generally stabilizes the duplex. The stabilization effect is sequence-dependent, with the most pronounced enhancement occurring in the 5'-GC-3'/3'-CG-5' nearest-neighbor context, where each iG–iC replacement adds 0.6 kcal/mol of stabilizing free energy at 37°C. For 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' contexts, the free energy difference upon replacement is smaller than 0.2 kcal/mol [1].
| Evidence Dimension | Free energy change (ΔΔG) upon base pair replacement at 37°C |
|---|---|
| Target Compound Data | iG–iC replacement in 5'-GC-3'/3'-CG-5' context: adds 0.6 kcal/mol stabilizing free energy per base pair; in other contexts: <0.2 kcal/mol |
| Comparator Or Baseline | Guanosine–cytidine (G–C) base pairs in RNA duplexes (baseline ΔG) |
| Quantified Difference | +0.6 kcal/mol stabilization (sequence-dependent) |
| Conditions | RNA duplexes analyzed by UV optical melting at 37°C in aqueous buffer |
Why This Matters
This quantifiable thermodynamic difference enables rational design of RNA duplexes with enhanced stability for antisense oligonucleotide development and synthetic biology applications.
- [1] NACTEM/FACTA Database. (n.d.). Stability and structure of RNA duplexes containing isoguanosine and isocytidine. MEDLINE-derived data summary. View Source
